Cas no 2227769-04-0 ((1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol)

(1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol
- 2227769-04-0
- EN300-1907198
-
- Inchi: 1S/C8H11BrN2O/c9-7-3-6(4-11-5-7)8(12)1-2-10/h3-5,8,12H,1-2,10H2/t8-/m1/s1
- InChI Key: SXKGPTGWAFFDRI-MRVPVSSYSA-N
- SMILES: BrC1=CN=CC(=C1)[C@@H](CCN)O
Computed Properties
- Exact Mass: 230.00548g/mol
- Monoisotopic Mass: 230.00548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 59.1Ų
(1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1907198-1.0g |
(1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol |
2227769-04-0 | 1g |
$1729.0 | 2023-06-01 | ||
Enamine | EN300-1907198-0.5g |
(1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol |
2227769-04-0 | 0.5g |
$1660.0 | 2023-09-18 | ||
Enamine | EN300-1907198-1g |
(1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol |
2227769-04-0 | 1g |
$1729.0 | 2023-09-18 | ||
Enamine | EN300-1907198-0.25g |
(1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol |
2227769-04-0 | 0.25g |
$1591.0 | 2023-09-18 | ||
Enamine | EN300-1907198-0.1g |
(1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol |
2227769-04-0 | 0.1g |
$1521.0 | 2023-09-18 | ||
Enamine | EN300-1907198-10g |
(1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol |
2227769-04-0 | 10g |
$7435.0 | 2023-09-18 | ||
Enamine | EN300-1907198-10.0g |
(1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol |
2227769-04-0 | 10g |
$7435.0 | 2023-06-01 | ||
Enamine | EN300-1907198-0.05g |
(1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol |
2227769-04-0 | 0.05g |
$1452.0 | 2023-09-18 | ||
Enamine | EN300-1907198-2.5g |
(1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol |
2227769-04-0 | 2.5g |
$3389.0 | 2023-09-18 | ||
Enamine | EN300-1907198-5.0g |
(1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol |
2227769-04-0 | 5g |
$5014.0 | 2023-06-01 |
(1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol Related Literature
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
Additional information on (1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol
Recent Advances in the Study of (1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol (CAS: 2227769-04-0)
The compound (1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol (CAS: 2227769-04-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative, characterized by its 5-bromopyridin-3-yl moiety, has shown promising potential as a key intermediate in the synthesis of bioactive molecules and as a ligand in asymmetric catalysis. Recent studies have focused on its applications in drug discovery, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases.
One of the most notable advancements in the study of this compound is its role in the synthesis of β-adrenergic receptor agonists. Researchers have demonstrated that the (1R)-enantiomer exhibits superior binding affinity and selectivity compared to its (1S)-counterpart, making it a valuable scaffold for the design of next-generation bronchodilators. Additionally, its bromopyridine moiety has been exploited for further functionalization via cross-coupling reactions, enabling the construction of diverse molecular libraries for high-throughput screening.
In a recent publication in the Journal of Medicinal Chemistry, a team of researchers reported the use of (1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol as a precursor for the development of potent inhibitors of the enzyme dihydrofolate reductase (DHFR). The study highlighted the compound's ability to form critical hydrogen bonds with the active site of DHFR, leading to enhanced inhibitory activity against drug-resistant strains of Plasmodium falciparum. These findings underscore its potential as a lead compound for antimalarial drug development.
Another area of interest is the compound's application in the field of neuropharmacology. Preliminary in vitro studies have shown that derivatives of (1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol exhibit moderate affinity for serotonin and dopamine receptors, suggesting potential utility in the treatment of psychiatric disorders such as depression and schizophrenia. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic properties.
From a synthetic chemistry perspective, recent efforts have focused on optimizing the enantioselective synthesis of (1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol. A novel asymmetric hydrogenation protocol using chiral ruthenium catalysts has been developed, achieving high enantiomeric excess (ee > 99%) and excellent yields. This methodological advancement is expected to facilitate large-scale production and further exploration of the compound's pharmacological potential.
In conclusion, (1R)-3-amino-1-(5-bromopyridin-3-yl)propan-1-ol (CAS: 2227769-04-0) represents a versatile and promising scaffold in chemical biology and drug discovery. Its applications span multiple therapeutic areas, including infectious diseases, neurological disorders, and respiratory conditions. Continued research into its mechanism of action, structure-activity relationships, and synthetic accessibility will undoubtedly yield further insights and opportunities for innovation in the pharmaceutical industry.
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